

The Pyridazinone Moiety: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: 3(2H)-Pyridazinone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has emerged as a "wonder nucleus" in medicinal chemistry. Its inherent structural features and the facility with which it can be chemically modified have led to the discovery of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the pyridazinone moiety, with a focus on its applications in oncology, inflammation, cardiovascular diseases, and infectious diseases.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyridazinone-containing compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Two of the most prominent mechanisms of action are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival. Inhibiting PARP in these cells leads to an accumulation of DNA damage and ultimately, cell death, a concept

known as synthetic lethality.[1][2] Several pyridazinone-based PARP inhibitors have been developed and have shown significant clinical success.

Table 1: Quantitative Data for Pyridazinone-Based PARP Inhibitors

Compound	Target	IC50	Cell Line / Assay Conditions	Reference(s)
Olaparib	PARP1	1.5 nM	Cell-free enzymatic assay	[3]
Olaparib	PARP	0.015 μ M	Ovarian cancer treatment	[4]
Fluzoparib (SHR3162)	PARP1	2.0 nM	Cell-free enzymatic assay	[3]
Fluzoparib (SHR3162)	PARP1	1.46 nM	Cell-free enzymatic assay	[5]
Fluzoparib (SHR3162)	-	~100 nM	V-C8 cells	[6]
Fluzoparib (SHR3162)	-	~1 μ M	MBA-MB-436 cells	[6]
Talazoparib	PARP1/2	0.57 nM	Cell-free enzymatic assay	[7]
Talazoparib	-	2.6 nM	W780 cells	[8]
Talazoparib	-	11 nM	W0069 cells	[8]
Pyridopyridazine 8a	PARP-1	36 nM	Cell-free enzymatic assay	[9]
Tetrahydropyridopyridazinone 20w	PARP-1	<1 nM (Ki)	Cell-free enzymatic assay	[10]
Tetrahydropyridopyridazinone 20w	-	1 nM (EC50)	C41 whole cell assay	[10]

Experimental Protocol: PARP Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of a compound against PARP-1 in a cell-free enzymatic assay.

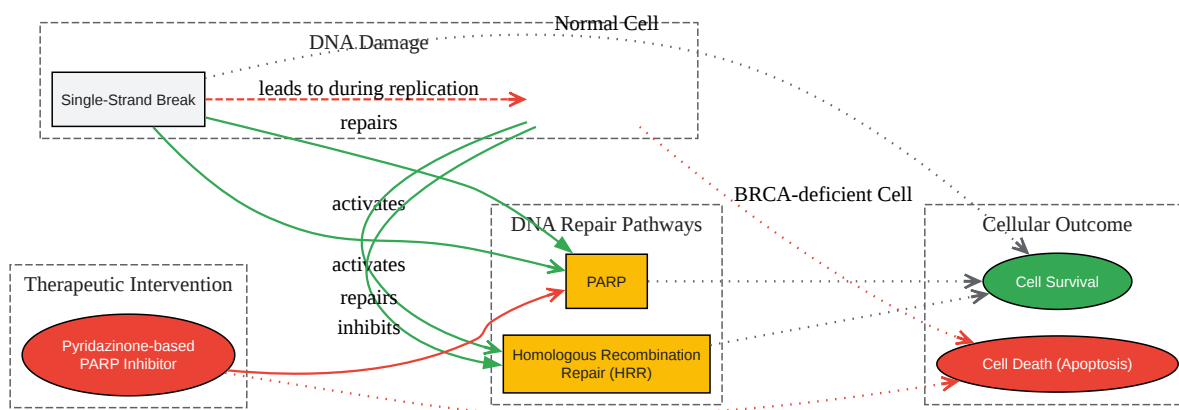
Materials:

- Recombinant PARP-1 enzyme
- Activated DNA
- Nicotinamide adenine dinucleotide (NAD⁺)
- PARP assay buffer
- Test compound (e.g., pyridazinone derivative)
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in the PARP assay buffer.
- In a 96-well plate, add the PARP assay buffer, activated DNA, and NAD⁺.
- Add the test compound dilutions to the respective wells. Include a no-inhibitor control.
- Initiate the reaction by adding the PARP-1 enzyme.
- Incubate the plate at room temperature.
- Stop the reaction and develop the fluorescent signal according to the specific kit instructions. This often involves quantifying the amount of remaining NAD⁺.
- Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC₅₀ value.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Signaling Pathway: PARP Inhibition and Synthetic Lethality



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Caption: PARP Inhibition Pathway leading to synthetic lethality in BRCA-deficient cancer cells.

VEGFR-2 Inhibition: Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.^[14] Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.

Table 2: Quantitative Data for Pyridazinone-Based VEGFR-2 Inhibitors

Compound	Target	IC50	Cell Line / Assay Conditions	Reference(s)
Pyridine-derived compound 10	VEGFR-2	0.12 μ M	Cell-free enzymatic assay	[15]
Pyridine-derived compound 8	VEGFR-2	0.13 μ M	Cell-free enzymatic assay	[15]
Pyridine-derived compound 9	VEGFR-2	0.13 μ M	Cell-free enzymatic assay	[15]
4-phenoxypyridine-pyridazinone 127	VEGFR-2	0.12 μ g/mL	Cell-free enzymatic assay	[16][17]
Benzylidenethiazolidine-2,4-dione 38	VEGFR-2	0.22 μ M	Cell-free enzymatic assay	[18]
Quinazoline-benzenesulfonamide hybrid 5	VEGFR-2	0.24 μ M	Cell-free enzymatic assay	[18]
Nicotinamide-based derivative 6	VEGFR-2	60.83 nM	Cell-free enzymatic assay	[19]
Pyridazinoquinazoline derivative 6	VEGFR-2	-	Showed highest in vitro and in vivo activity	[20]

Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the inhibitory activity of a compound on VEGFR-2 kinase activity.

Materials:

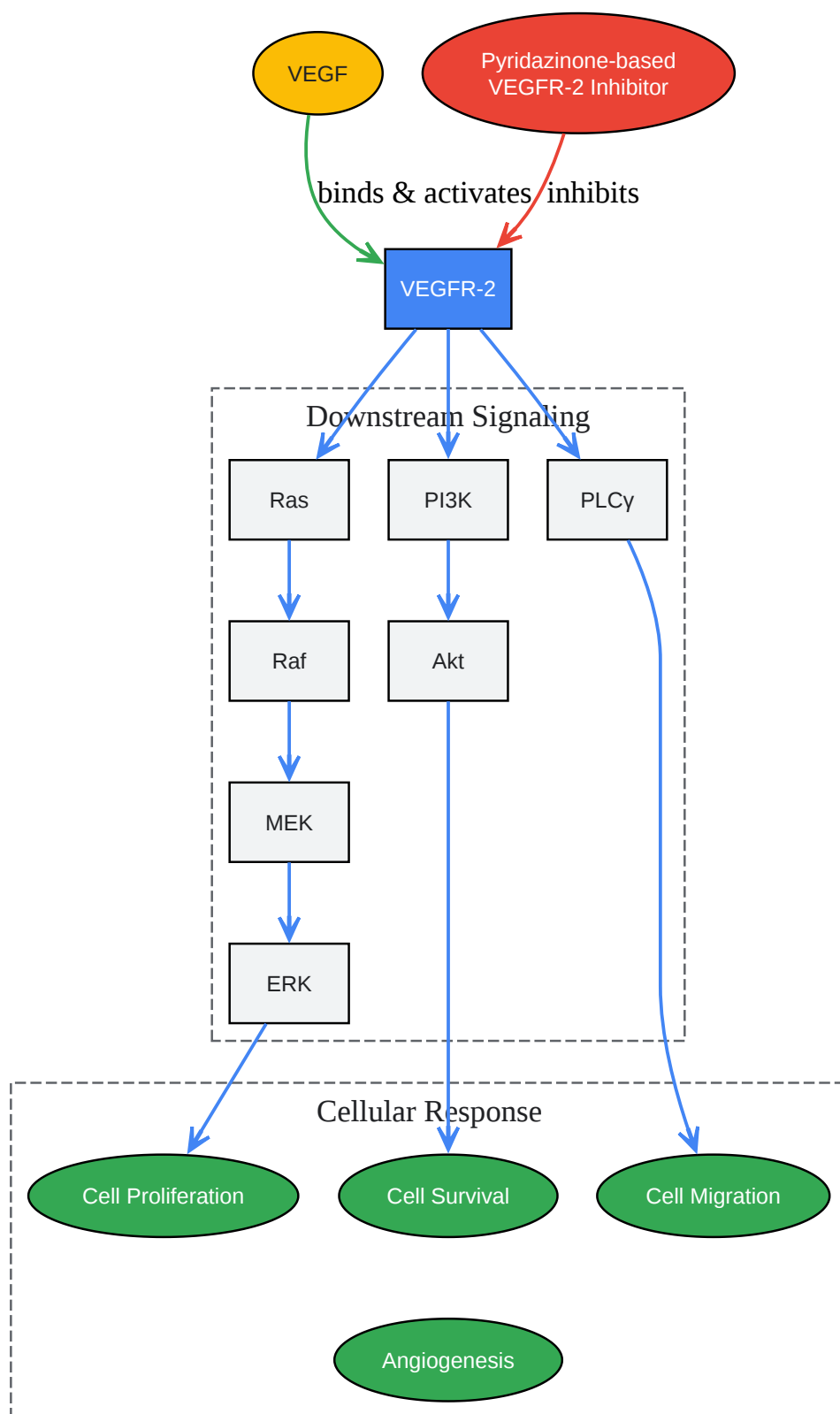
- Recombinant Human VEGFR-2
- Kinase Buffer
- ATP
- Substrate (e.g., Poly (Glu:Tyr, 4:1))
- Test compound (e.g., pyridazinone derivative)
- Kinase-Glo® MAX reagent
- White 96-well plate
- Luminometer

Procedure:

- Prepare serial dilutions of the test compound in the kinase buffer.
- Prepare a master mixture containing kinase buffer, ATP, and the substrate.
- Add the master mixture to the wells of the 96-well plate.
- Add the test compound dilutions to the respective wells. Include a no-inhibitor control (positive control) and a no-enzyme control (blank).
- Initiate the reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- After incubation, add the Kinase-Glo® MAX reagent to all wells to stop the reaction and generate a luminescent signal.
- Incubate at room temperature to stabilize the signal.
- Read the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.

- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Signaling Pathway: VEGFR-2 Inhibition



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Caption: VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.

Anti-inflammatory Activity: Modulating Key Inflammatory Mediators

The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory properties. These agents primarily exert their effects through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. COX-2 is an inducible isoform that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Table 3: Quantitative Data for Pyridazinone-Based COX-2 Inhibitors

Compound	Target	% Inhibition / IC50	Assay Conditions	Reference(s)
Pyridazinone 4a	COX-2	Potent and selective inhibitor	in vitro MTT assay	[5]
Pyridazinone 9d	COX-2	Potent and selective inhibitor	in vitro MTT assay	[5]
Pyrolotriazinone 2a	COX-2	Selective inhibitor, IC50 = 414.1 μ M (cytotoxicity on NHDF)	in vitro	[11]
Pyrolotriazinone 2b	COX-2	Selective inhibitor, IC50 = 191.7 μ M (cytotoxicity on NHDF)	in vitro	[11]
Pyridazinone 8a	COX-1	59% inhibition at 10 μ M	in vitro	[16]
Pyridazinone 8a	COX-2	37% inhibition at 10 μ M	in vitro	[16]
Pyridazinone 8b	COX-1	61% inhibition at 10 μ M	in vitro	[16]
Pyridazinone 8b	COX-2	28% inhibition at 10 μ M	in vitro	[16]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method for screening COX-2 inhibitors.

Materials:

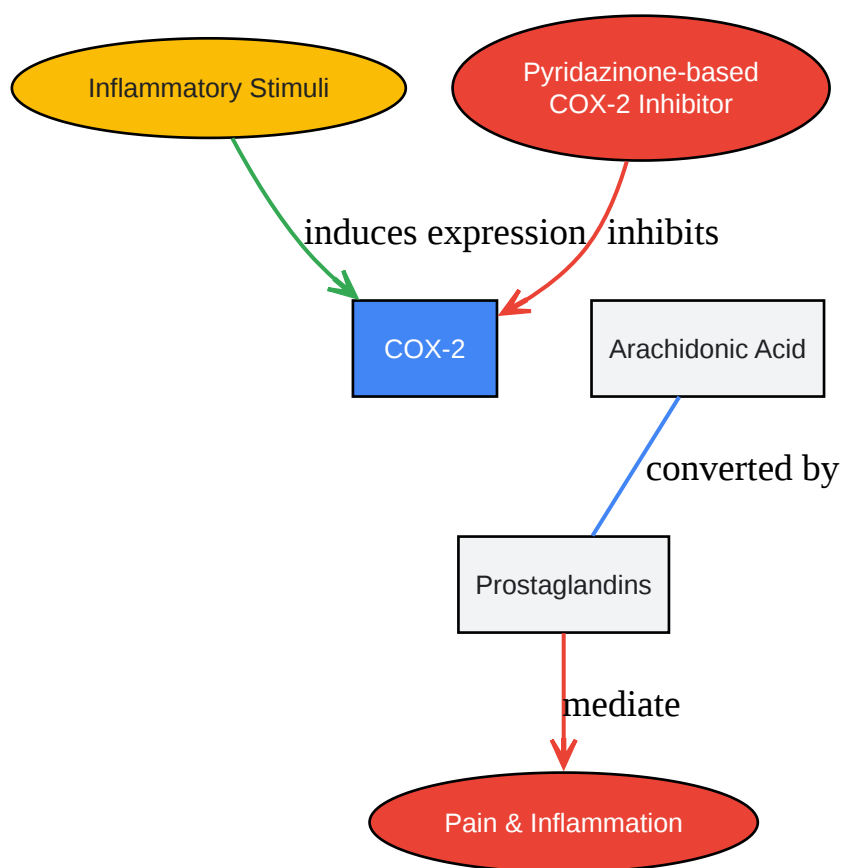
- Human recombinant COX-2 enzyme

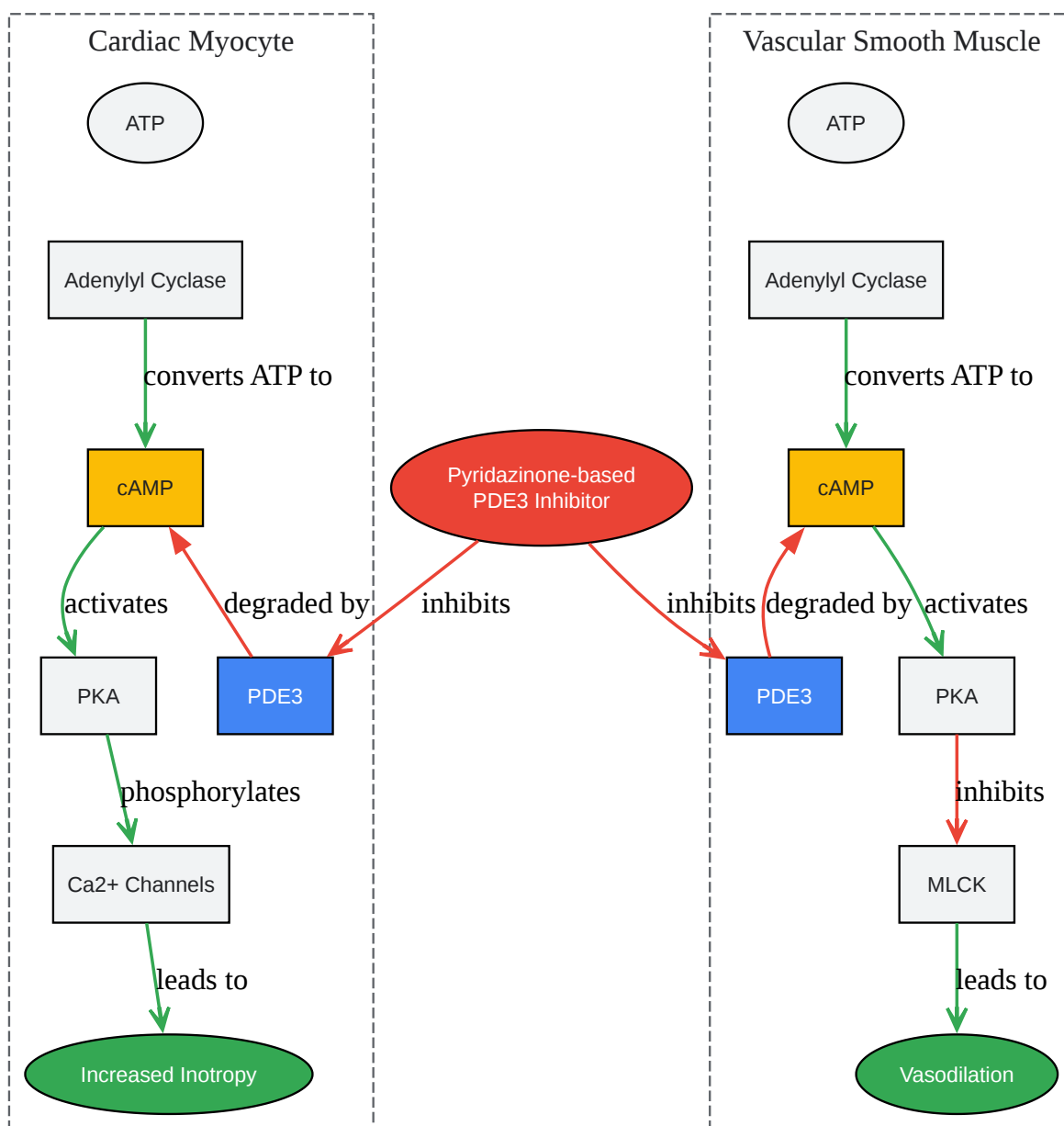
- COX assay buffer
- COX cofactor
- COX probe
- Arachidonic acid
- Test compound (e.g., pyridazinone derivative)
- Fluorometric plate reader

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, pre-incubate the COX-2 enzyme, COX cofactor, and COX assay buffer with the test compound for a specified time (e.g., 10 minutes) at 37°C.
- Add the COX probe to the wells.
- Initiate the reaction by adding arachidonic acid.
- Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.
- The rate of fluorescence increase is proportional to the COX-2 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[\[20\]](#)[\[24\]](#)[\[25\]](#)

Signaling Pathway: COX-2 Inhibition in Inflammation





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